molecular formula C10H15Cl2N3O B7887068 (1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride

(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride

Cat. No.: B7887068
M. Wt: 264.15 g/mol
InChI Key: CQCSWFUKPMICAQ-UHFFFAOYSA-N
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Description

(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminoethyl group attached to a benzimidazole ring, which is further substituted with a methanol group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.

    Substitution with Methanol Group: The methanol group can be introduced through a reaction with formaldehyde under basic conditions.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The aminoethyl and methanol groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of catalysts and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce benzimidazole derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)imidazole dihydrochloride
  • 1-(2-Hydroxyethyl)imidazole
  • 4(5)-(Hydroxymethyl)imidazole

Uniqueness

(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in its interactions.

Properties

IUPAC Name

[1-(2-aminoethyl)benzimidazol-2-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c11-5-6-13-9-4-2-1-3-8(9)12-10(13)7-14;;/h1-4,14H,5-7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCSWFUKPMICAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCN)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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